molecular formula C18H14N2O5S2 B6085038 methyl 3-(acetylamino)-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate

methyl 3-(acetylamino)-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate

Cat. No. B6085038
M. Wt: 402.4 g/mol
InChI Key: NOGUMYYCACORKW-UHFFFAOYSA-N
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Description

Methyl 3-(acetylamino)-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate, also known as MNPC, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of methyl 3-(acetylamino)-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate involves the inhibition of tubulin polymerization, which is essential for cell division and growth. methyl 3-(acetylamino)-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and disrupting the normal functioning of the cell. This results in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
methyl 3-(acetylamino)-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, methyl 3-(acetylamino)-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate has been found to exhibit anti-inflammatory and anti-oxidant properties. methyl 3-(acetylamino)-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate has also been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Methyl 3-(acetylamino)-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate has several advantages for lab experiments. It is a highly potent compound, which allows for the use of lower concentrations in experiments. methyl 3-(acetylamino)-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate is also relatively stable and has a long shelf-life, making it a viable compound for long-term studies. However, methyl 3-(acetylamino)-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate has some limitations for lab experiments. It is a highly toxic compound and requires careful handling and disposal. Additionally, methyl 3-(acetylamino)-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate is relatively expensive, which may limit its use in some studies.

Future Directions

There are several future directions for the study of methyl 3-(acetylamino)-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate. One potential direction is the development of methyl 3-(acetylamino)-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate-based therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of methyl 3-(acetylamino)-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate and its potential side effects. Finally, the synthesis of methyl 3-(acetylamino)-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate analogs may lead to the development of more potent and selective compounds for scientific research and therapeutic applications.
Conclusion
In conclusion, methyl 3-(acetylamino)-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate is a compound with significant potential for scientific research and therapeutic applications. Its synthesis method has been optimized to achieve high yields and purity, making it a viable compound for lab experiments. methyl 3-(acetylamino)-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate has been extensively studied for its anti-cancer activity, as well as its anti-inflammatory, anti-oxidant, and neuroprotective properties. While methyl 3-(acetylamino)-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate has some limitations for lab experiments, its potential therapeutic applications and future directions for study make it an exciting compound for the scientific community.

Synthesis Methods

Methyl 3-(acetylamino)-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate can be synthesized through a multi-step process involving the condensation of 2-nitrobenzaldehyde with thiophene-2-carboxylic acid, followed by acetylation and thiolation. The final step involves the methylation of the amine group using methyl iodide. The synthesis of methyl 3-(acetylamino)-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate has been optimized to achieve high yields and purity, making it a viable compound for scientific research.

Scientific Research Applications

Methyl 3-(acetylamino)-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate has been extensively studied for its potential therapeutic applications in various medical fields. One of the most promising applications of methyl 3-(acetylamino)-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate is in the treatment of cancer. methyl 3-(acetylamino)-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, methyl 3-(acetylamino)-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate has been found to be effective in inhibiting tumor growth in animal models.

properties

IUPAC Name

methyl 3-acetamido-6-nitro-4-phenylsulfanyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S2/c1-10(21)19-16-15-13(26-12-6-4-3-5-7-12)8-11(20(23)24)9-14(15)27-17(16)18(22)25-2/h3-9H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGUMYYCACORKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(SC2=C1C(=CC(=C2)[N+](=O)[O-])SC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(acetylamino)-6-nitro-4-(phenylsulfanyl)-1-benzothiophene-2-carboxylate

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